
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide involves intricate steps that emphasize the manipulation of quinoline and benzamide frameworks. While direct references to the synthesis of this exact compound were not identified, analogous processes for quinoline derivatives, such as the creation of quinoline-3-carbaldehyde hydrazones, demonstrate the complexity and precision required in synthesizing such compounds. These processes often involve multi-step reactions, starting from basic quinoline or benzamide structures and incorporating various functional groups through reactions like alkylation, acylation, and sulfonation (Korcz et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is characterized by the presence of a quinoline core, often modified with various substituents that influence the compound's overall properties. For instance, the analysis of novel 1–4 quinolinone structures has shown how the introduction of bromine and nitrobenzyl ligands can impact the molecular geometry, crystallographic structures, and intermolecular interactions, significantly affecting the compound's behavior and potential applications (Michelini et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can be diverse, including sulfonation, carbonylation, and radical cyclization, each contributing uniquely to the compound's chemical properties. For example, the copper(II)-catalyzed remote sulfonylation of aminoquinolines showcases the introduction of sulfonyl groups at specific positions, altering the compound's reactivity and potential for further chemical modifications (Xia et al., 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystalline forms, are crucial for their application in material science and chemical engineering. Studies on polymorphs of similar compounds reveal how slight variations in molecular structure can lead to significant differences in physical properties, such as melting points and crystalline forms, which are essential for understanding the compound's stability and suitability for various applications (Khakhlary & Baruah, 2014).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis Processes
- The catalytic application of related quinolin-8-yl benzamide derivatives in processes such as sulfonylation has been explored. For instance, a study detailed the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, generating environmentally benign byproducts and using sodium sulfinates as sulfide sources (Xia et al., 2016).
Crystallographic and Structural Analysis
- Research on the polymorphs and salts of similar quinolin-8-yl benzamide compounds has been conducted, examining different packing patterns and hydrogen bonding interactions. This kind of research is significant in understanding the structural and chemical properties of these compounds (Khakhlary & Baruah, 2014).
Molecular Characterization and Chemical Properties
- Analyses of novel quinolinone structures, related to the compound , have been performed to evaluate their crystallographic structures and intermolecular interactions. Such studies are crucial in understanding the molecular behavior and potential applications of these compounds (Michelini et al., 2019).
Synthesis of Derivatives and Analogues
- The synthesis and evaluation of derivatives of quinolin-8-yl benzamide compounds, focusing on their potential as inhibitors in various biochemical pathways, have been a subject of research. This includes the study of compounds as selective agents in cellular processes (Morgan et al., 1990).
Potential Therapeutic Applications
- Some studies have looked into the potential therapeutic applications of related compounds. For example, the synthesis of quinoline-based derivatives as antimicrobial and antimalarial agents has been explored, showcasing the compound's relevance in medical research (Parthasaradhi et al., 2015).
Biochemical and Pharmacological Studies
- Investigations into the biochemical properties and pharmacological potential of quinolin-8-yl benzamide derivatives have been conducted. This includes studies on their interaction with biological systems and their impact on biochemical pathways (Baumgarth, Beier, & Gericke, 1997).
Eigenschaften
IUPAC Name |
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUUPVBOHRBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


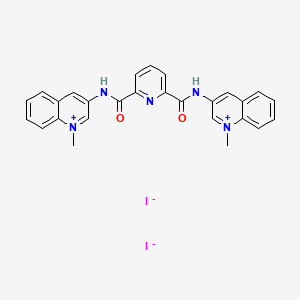
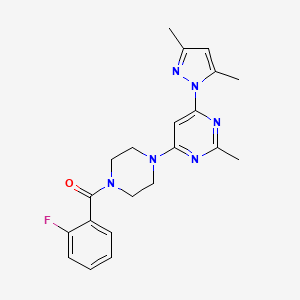
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
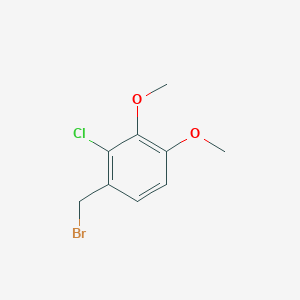
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)
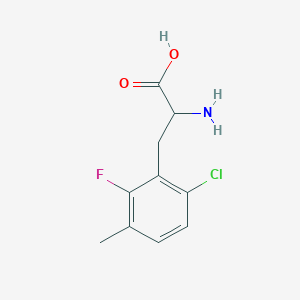
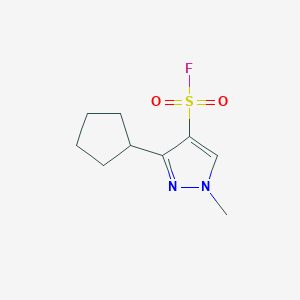
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
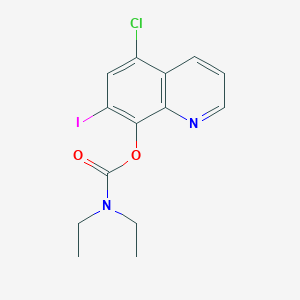
![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)

![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)